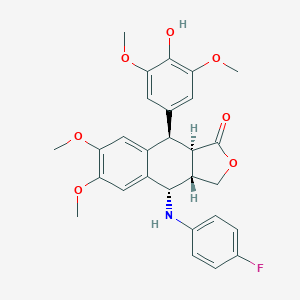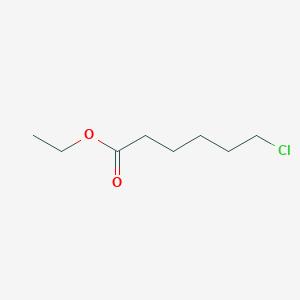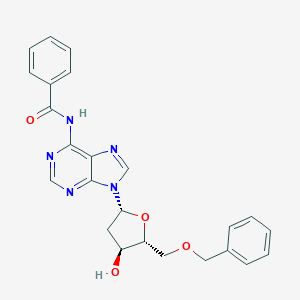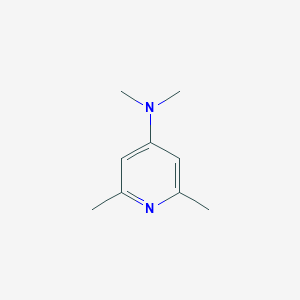
N,N,2,6-tetramethylpyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TMPA is a colorless, crystalline solid that belongs to the family of pyridine derivatives. It is a highly stable and non-toxic compound that has been extensively studied for its potential applications in various fields, including organic synthesis, electrochemistry, and biological research.
作用機序
TMPA acts as a bidentate ligand, binding to metal ions through its nitrogen atoms. The metal-TMPA complexes formed are highly stable and have been shown to exhibit unique electronic and optical properties.
生化学的および生理学的効果
TMPA has also been studied for its potential applications in biological research. It has been shown to act as an antioxidant, protecting cells from oxidative stress. Additionally, TMPA has been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase.
実験室実験の利点と制限
One of the main advantages of TMPA is its high stability, which makes it an ideal ligand for metal complexes. Additionally, TMPA is non-toxic and easy to handle, making it a popular choice in laboratory experiments. However, one limitation of TMPA is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of TMPA. One potential area of research is the development of new metal-TMPA complexes with unique properties for use in catalysis and optoelectronics. Additionally, the potential antioxidant and enzyme-inhibiting properties of TMPA make it a promising candidate for the development of new drugs for the treatment of various diseases.
In conclusion, TMPA is a highly stable and versatile compound that has gained significant attention in the scientific community for its wide range of applications. Its ability to act as a ligand for metal complexes, as well as its potential biological properties, make it a promising candidate for future research in various fields.
合成法
TMPA can be synthesized through several methods, including the reaction of 4-bromopyridine with trimethylamine, the reaction of 4-chloropyridine with dimethylamine, and the reaction of 4-methylpyridine with dimethylamine. The most commonly used method involves the reaction of 4-bromopyridine with trimethylamine in the presence of a palladium catalyst.
科学的研究の応用
TMPA has been widely used in scientific research due to its ability to act as a ligand for metal complexes. It has been used in the synthesis of various metal complexes, including ruthenium and iridium complexes, which have been shown to have potential applications in catalysis, photovoltaics, and optoelectronics.
特性
CAS番号 |
129384-12-9 |
|---|---|
製品名 |
N,N,2,6-tetramethylpyridin-4-amine |
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC名 |
N,N,2,6-tetramethylpyridin-4-amine |
InChI |
InChI=1S/C9H14N2/c1-7-5-9(11(3)4)6-8(2)10-7/h5-6H,1-4H3 |
InChIキー |
ISDZORVSNLUMDN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N1)C)N(C)C |
正規SMILES |
CC1=CC(=CC(=N1)C)N(C)C |
同義語 |
4-Pyridinamine,N,N,2,6-tetramethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



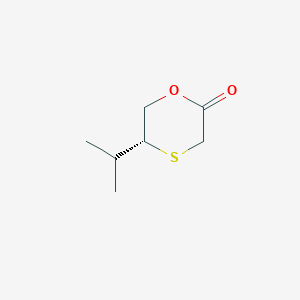
![1,3,5-Tris[(3-methylphenyl)phenylamino]benzene](/img/structure/B161342.png)
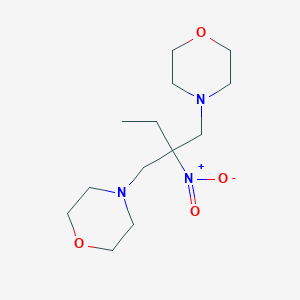
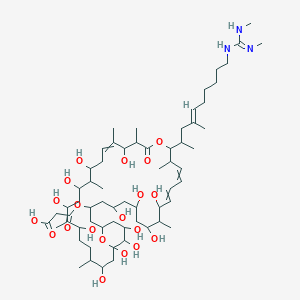
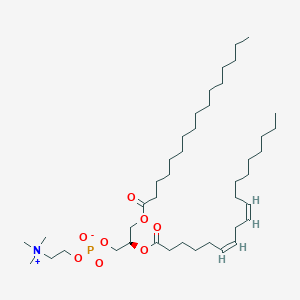
![Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B161347.png)
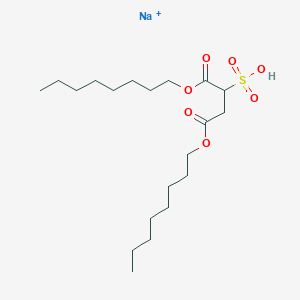

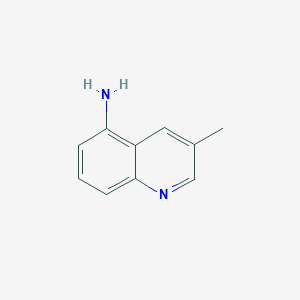
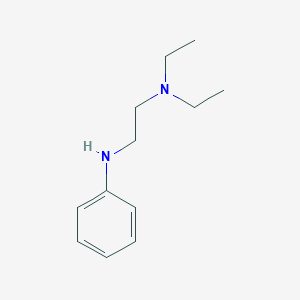
![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)
